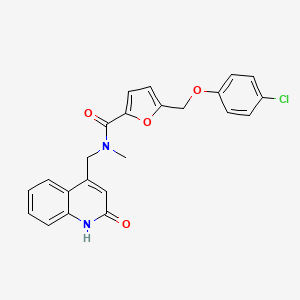

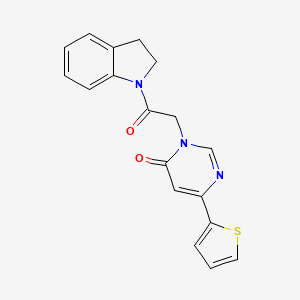

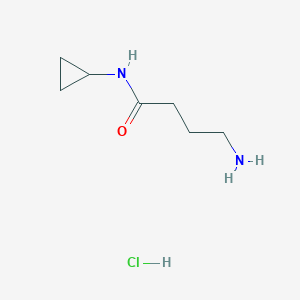

4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles are a type of heterocyclic compound. These structures are key components to functional molecules that are used in a variety of everyday applications . The specific compound you mentioned seems to be a complex derivative of imidazole, but without more specific information or context, it’s difficult to provide a detailed description.

Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key considerations in these methodologies .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary widely depending on the specific substitutions present. For example, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine has a molecular weight of 261.37 .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For instance, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine is a powder at room temperature .

Aplicaciones Científicas De Investigación

Environmental Impact and Transformation Products

- Microbially Mediated Abiotic Transformation : Research on sulfamethoxazole (SMX), a sulfonamide antibiotic, has revealed insights into its environmental behavior, particularly under denitrifying conditions. This study highlighted the formation of transformation products, underscoring the significance of understanding such processes in environmental studies (Nödler et al., 2012).

Synthesis and Reactivity

- Dansyl Group Introduction into Peptides and Proteins : The synthesis of dansyl derivatives illustrates the reactivity of specific sulfonyl compounds towards amino acids in proteins and peptides, offering a method for biochemical modifications (Buchta & Fridkin, 1985).

- Diazotransfer Reagents : Studies on imidazole-1-sulfonyl azide and its salts demonstrate their utility in converting primary amines to azides, a crucial step in the synthesis of many organic compounds (Potter et al., 2016).

Novel Compounds Synthesis

- Microwave Synthesis of Imidazolidines : The creation of imidazolidines bearing the benzothiazole moiety and their preliminary assessment for antibacterial action showcase the potential of such compounds in developing new antimicrobials (Abood et al., 2018).

- Solid-phase Synthesis of Benzodiazepinones : This research outlines a method for the solid-phase synthesis of benzodiazepinones, indicating the versatility of sulfonyl-containing compounds in medicinal chemistry (Fülöpová et al., 2012).

Antimicrobial Activity

- Sulfonamide-Based Heterocyclic Compounds : The synthesis and evaluation of sulfonamide-based heterocyclic compounds for antimicrobial properties highlight the ongoing interest in such structures for therapeutic applications (Darwish et al., 2014).

Safety and Hazards

Direcciones Futuras

The field of imidazole synthesis continues to evolve, with ongoing research into new synthetic methodologies and applications . Future challenges include improving the functional group compatibility of the process and expanding the scope of achievable substitution patterns around the imidazole ring .

Propiedades

IUPAC Name |

4-[[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S2/c1-14-19-17(13-20(14)2)28(25,26)22-9-3-8-21(10-11-22)27(23,24)16-6-4-15(12-18)5-7-16/h4-7,13H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSSLYMJLFHPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

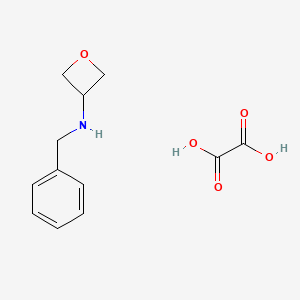

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2555061.png)

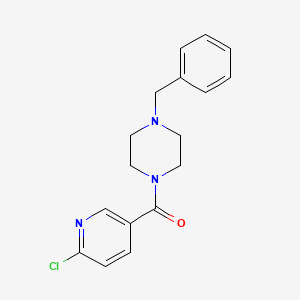

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

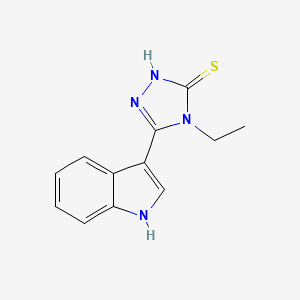

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)

![Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B2555081.png)